Vofopitant

Neurokinin-1 Receptor Binding Affinity Radioligand Assay

Select Vofopitant for your research based on its exquisite human NK1 receptor affinity (Ki=0.0251 nM) and >10,000-fold selectivity over NK2/NK3 receptors. This discontinued GSK clinical candidate is an irreplaceable tool for translational pharmacology—particularly for investigating the NK1-epilepsy nexus via sodium channel blocker potentiation, for quantitative receptor autoradiography as [3H]GR205171, and as a definitive positive control in NK1 in vitro assays. Use it to interrogate the CNS translational gap head-to-head against approved NK1 antagonists. Not a generic substitute.

Molecular Formula C21H23F3N6O
Molecular Weight 432.4 g/mol
CAS No. 168266-90-8
Cat. No. B1662534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVofopitant
CAS168266-90-8
SynonymsGR-205,171;  GR205,171;  GR 205,171;  GR-205171;  GR205171;  GR 205171; Vofopitant.; (2S,3S)-N-[(2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine
Molecular FormulaC21H23F3N6O
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
InChIInChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
InChIKeyXILNRORTJVDYRH-HKUYNNGSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Vofopitant (GR205171) for Research Use: A Discontinued NK1 Antagonist with High In Vitro Affinity


Vofopitant (CAS 168266-90-8, also known as GR205171) is a potent, selective, and orally bioavailable non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor [1]. It was originally developed by GlaxoSmithKline and investigated for several central nervous system (CNS) disorders, including post-traumatic stress disorder (PTSD), social phobia, and primary insomnia, as well as for its antiemetic properties [2]. Vofopitant is distinguished by its high affinity for the human NK1 receptor and a favorable selectivity profile over the related NK2 and NK3 receptors . However, its clinical development was discontinued due to a lack of demonstrated efficacy in Phase II trials, making it a compound of interest primarily for preclinical and translational research applications [3].

Vofopitant's Unique Profile: Why Procurement Requires Specific Compound Identification


Generic substitution among NK1 receptor antagonists is not supported by their diverse pharmacological and clinical profiles. While the drug class shares a common primary target, individual compounds like vofopitant, aprepitant, netupitant, and rolapitant exhibit significant differences in binding affinity, selectivity, pharmacokinetics (e.g., half-life), and brain penetration [1]. Furthermore, the clinical efficacy of an NK1 antagonist is not simply a function of in vitro potency; as evidenced by vofopitant, high binding affinity does not guarantee therapeutic success [2]. Vofopitant's development pathway led to its discontinuation due to lack of efficacy in PTSD and insomnia, whereas other NK1 antagonists like aprepitant have become established therapies for chemotherapy-induced nausea and vomiting [3]. Therefore, selecting vofopitant for research is a deliberate choice to study the specific properties of this molecule, which are not interchangeable with those of other approved or failed NK1 candidates.

Quantitative Differentiation of Vofopitant: Evidence-Based Comparison to Key NK1 Analogs


Vofopitant Exhibits Higher Binding Affinity for Human NK1 Receptors Compared to Aprepitant

In a direct comparison using in vitro radioligand binding assays, vofopitant (GR205171) demonstrates a higher affinity for the human NK1 receptor than the clinically approved antagonist aprepitant. Vofopitant displaced [3H]-substance P binding to human NK1 receptors expressed in CHO cells with a Ki of 0.0251 nM [1]. Under comparable assay conditions, aprepitant exhibited a Ki of 0.090 nM for the human NK1 receptor [2].

Neurokinin-1 Receptor Binding Affinity Radioligand Assay

Vofopitant Displays High Selectivity Over NK2 and NK3 Receptors

Vofopitant exhibits a high degree of selectivity for the NK1 receptor over the related NK2 and NK3 receptor subtypes. It shows negligible affinity for NK2 and NK3, with a pIC50 of less than 5.0 (corresponding to an IC50 >10,000 nM) [1]. This selectivity ratio is reported to exceed 1000-fold for the NK1 receptor over NK2 and NK3 . While many NK1 antagonists demonstrate good selectivity, this quantitative threshold is a key characteristic for minimizing potential off-target effects mediated by other neurokinin receptors.

Neurokinin Receptor Selectivity Off-target Activity

Vofopitant Potentiates Anticonvulsant Effects of Sodium Channel Blockers in Preclinical Models

In a rat model of generalized seizure induced by electroshock, vofopitant (GR205171) had no anticonvulsant efficacy when administered alone [1]. However, when co-administered, vofopitant significantly potentiated the anticonvulsant efficacy of sodium channel blockers such as lamotrigine [1]. This effect was stereospecific and mediated by NK1 receptors, as the inactive enantiomer (GR226206) did not produce potentiation [1]. The study also found that vofopitant did not potentiate the anticonvulsant effects of valproate or gabapentin, indicating a specific interaction with sodium channel-dependent anticonvulsant mechanisms [1].

Epilepsy Anticonvulsant Combination Therapy

Vofopitant's Discontinued Clinical Development Contrasts with Approved NK1 Antagonists

Vofopitant's clinical development path stands in stark contrast to the successful commercialization of aprepitant and other NK1 antagonists for chemotherapy-induced nausea and vomiting. While vofopitant was advanced to Phase II clinical trials for PTSD (NCT00383786) and primary insomnia, these studies were discontinued due to a lack of sufficient effectiveness [1][2]. This failure occurred despite its high in vitro potency and evidence of anxiolytic actions in animal models [3]. In comparison, aprepitant has been approved and is widely used for the prevention of CINV, a therapeutic area where vofopitant was also investigated but not pursued to registration [4].

Clinical Trial Efficacy Post-traumatic Stress Disorder

Vofopitant's Primary Research Applications: Leveraging a High-Affinity, Discontinued NK1 Probe


Preclinical In Vivo Studies of NK1 Receptor-Mediated Modulation of Seizure Activity

Based on the evidence that vofopitant potentiates the anticonvulsant efficacy of sodium channel blockers like lamotrigine in the rat maximal electroshock model [1], a primary research application is the further investigation of NK1 receptor mechanisms in epilepsy. This compound can be used as a tool to explore the potential of adjunctive therapies for refractory epilepsy, specifically to dissect the synergistic interaction between NK1 antagonism and sodium channel inhibition without confounding direct anticonvulsant effects.

Radioligand Binding and Autoradiography Studies for NK1 Receptor Mapping

Vofopitant's high affinity and selectivity for the NK1 receptor [1] and its use as a tritiated radioligand ([3H]GR205171) for autoradiography [2] make it a premier tool for quantitative receptor mapping. Research applications include ex vivo and in vitro autoradiography to visualize and quantify NK1 receptor distribution and occupancy in brain tissue, as its binding profile in gerbil brain closely mirrors that in human brain [2].

Investigating the Disconnect Between High In Vitro NK1 Affinity and Clinical CNS Efficacy

Vofopitant serves as a critical case study for translational pharmacology research. It allows for the direct interrogation of the 'translational gap' in CNS drug development, as it possesses extremely high in vitro potency (Ki = 0.0251 nM) [1] and clear target engagement but failed to demonstrate efficacy in Phase II clinical trials for PTSD [2]. It can be used as a comparator to successful CNS-penetrant NK1 antagonists (e.g., aprepitant) in studies aiming to identify the pharmacokinetic, pharmacodynamic, or target engagement properties that differentiate clinically effective compounds from failures.

In Vitro Functional Assays for NK1 Receptor Antagonism

Due to its well-characterized high-affinity and selectivity profile [1], vofopitant is an ideal positive control and reference standard for a range of in vitro functional assays (e.g., calcium flux, cAMP modulation, β-arrestin recruitment) aimed at characterizing novel NK1 receptor antagonists or studying the signaling pathways downstream of the NK1 receptor in various cell lines, including CHO cells expressing the human receptor [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vofopitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.